molecular formula C7H8ClNO2S.Na<br>C7H8ClNNaO2S B1681348 Chloramine-T CAS No. 127-65-1

Chloramine-T

Cat. No.: B1681348
CAS No.: 127-65-1
M. Wt: 228.65 g/mol
InChI Key: SJUGPXBWZCQTKM-UHFFFAOYSA-N
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Description

Chloramine-T, also known as sodium chloro (4-methylbenzene-1-sulfonyl)azanide, is an organic compound with the formula CH₃C₆H₄SO₂NClNa. It is a white powder that is commonly used as a reagent in organic synthesis. This compound is known for its role as an oxidizing agent and is widely used in various chemical reactions due to its stability and reactivity .

Preparation Methods

Chloramine-T is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂). The reaction conditions typically involve maintaining a basic pH to ensure the stability of the product .

Scientific Research Applications

Antimicrobial Properties

Chloramine-T is primarily known for its bactericidal properties. It has been extensively studied for its effectiveness against various bacterial strains.

Case Study: Bactericidal Effects on Wound Infections

A study evaluated the cytotoxicity and bactericidal effects of this compound on gram-positive and gram-negative bacteria. The results indicated that at a concentration of 200 ppm, this compound achieved a 95% to 100% reduction in the growth of virulent gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In contrast, its effectiveness against gram-negative bacteria like Escherichia coli was also significant, with reductions ranging from 94% to 100% at higher concentrations (300-400 ppm) . However, it demonstrated limited efficacy against Pseudomonas aeruginosa, with reductions below 40% under most conditions .

Bacterial StrainConcentration (ppm)Growth Reduction (%)
Staphylococcus aureus20095 - 100
Enterococcus faecalis20095 - 100
Escherichia coli30094 - 100
Pseudomonas aeruginosaVarious<40

Dental Applications

This compound has also been utilized in dental practices, particularly in the decontamination of dentin prior to restorative procedures.

Case Study: Impact on Dental Adhesives

Research examined the effects of this compound on bonding performance and mechanical properties of dental adhesives. A short-term exposure to a 0.5% solution did not significantly affect bond strengths between dentin and composite resin after two years. However, it was noted that short-term exposure increased surface porosity in resin composites, potentially leading to increased microleakage .

Adhesive TypeExposure DurationBond Strength Impact
Light-Cured5 minNo significant effect
Chemical-Cured60 minNo significant effect

Analytical Chemistry

In analytical chemistry, this compound serves as an oxidizing agent in protein and peptide analysis.

Application in Protein Analysis

This compound has been employed in various diagnostic procedures where it acts as an oxidizing agent, facilitating the analysis of proteins and peptides . Its ability to selectively oxidize specific amino acids makes it valuable in determining protein structures.

Toxicological Studies

Research has also explored the toxicological effects of this compound.

Case Study: DNA Damage Induction

A study reported that repeated inhalation exposure to this compound resulted in significant DNA damage in rat tissues, indicating potential health risks associated with prolonged exposure . This highlights the importance of understanding the safety profile of this compound in both laboratory and clinical settings.

Comparison with Similar Compounds

Chloramine-T is often compared with other chloramines and oxidizing agents. Similar compounds include:

This compound is unique due to its stability and versatility in organic synthesis, making it a preferred reagent for various chemical reactions .

Biological Activity

Chloramine-T (N-chloro-p-toluenesulfonamide) is a compound widely recognized for its disinfectant and antimicrobial properties. This article explores its biological activity, focusing on its bactericidal effects, cytotoxicity, and applications in various fields, including medicine and aquaculture.

This compound is a mild oxidant that primarily acts by releasing chlorine, which interacts with microbial cell components, leading to cell lysis and death. It specifically targets cysteine and methionine residues in proteins, inhibiting sodium channel inactivation in nerve fibers, which affects the excitability of cells .

In Vitro Studies

Numerous studies have demonstrated the effectiveness of this compound against various bacterial strains:

  • Gram-Positive Bacteria : this compound exhibits strong bactericidal activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE). In vitro experiments showed that concentrations as low as 200 ppm could reduce bacterial growth by 95% to 100% within 5 to 20 minutes of exposure .
  • Gram-Negative Bacteria : The compound was also tested against Escherichia coli and Pseudomonas aeruginosa. Results indicated that at 200 ppm, E. coli growth was inhibited by 95% to 100%, while P. aeruginosa showed minimal susceptibility, with reductions typically below 40% under most conditions .

Table 1: Efficacy of this compound Against Bacterial Strains

Bacterial StrainConcentration (ppm)Exposure Time (minutes)% Reduction in Growth
Staphylococcus aureus200595 - >99.99
Methicillin-resistant S. aureus20010>99.9
VRE faecalis20015>99.9
Escherichia coli2002095 - >99.9
Pseudomonas aeruginosa200Various<40

Cytotoxicity Studies

While this compound is effective as an antimicrobial agent, its cytotoxic effects on human cells have also been investigated. In vitro studies involving human fibroblasts revealed:

  • At concentrations of 200 ppm , fibroblast viability remained above 90% after exposure for up to 20 minutes .
  • However, at 300 ppm , significant morphological changes were observed, with cell viability dropping to approximately 40% after prolonged exposure .

Table 2: Cytotoxic Effects of this compound on Human Fibroblasts

Concentration (ppm)Exposure Time (minutes)% Cell Viability After 48 Hours
2005>90
20010>90
20020>90
3003~70
30010~40
30020<10

Case Studies and Applications

This compound has been utilized in various applications beyond laboratory settings:

  • Aquaculture : It is employed to control bacterial gill disease in fish species, demonstrating efficacy in reducing mortality rates associated with bacterial infections .
  • Wound Care : Its bactericidal properties make it a candidate for use in wound disinfectants, particularly for treating infections caused by resistant strains of bacteria .

Properties

CAS No.

127-65-1

Molecular Formula

C7H8ClNO2S.Na
C7H8ClNNaO2S

Molecular Weight

228.65 g/mol

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide

InChI

InChI=1S/C7H8ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5,9H,1H3;

InChI Key

SJUGPXBWZCQTKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.[Na]

Appearance

Solid powder

Color/Form

White or slightly yellow crystals or crystalline powder

density

Density (trihydrate): 1.4 g/cm³

flash_point

192 °C c.c. (trihydrate)

melting_point

170-177 °C decomposes

Key on ui other cas no.

127-65-1
149358-73-6

physical_description

White or slightly yellow crystals or crystalline powder;  [HSDB]
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Pictograms

Corrosive; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

144-86-5 (Parent)

shelf_life

Decomposes slowly in air, liberating chlorine /trihydrate/
Loses water on drying. /Trihydrate/

solubility

Insoluble in benzene, chloroform, and ether;  decomposed by alcohol
Soluble in water.
Solubility in water, g/100ml at 25 °C: (good, trihydrate)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acti-chlore, AI3-18426C, Aktivin, Anexol, Aseptoclean, Berkendyl, Caswell No. 170, Chloralone, Chloramine T, Chloramine-T, Chlorasan, Chlorazan, Chloraseptine, Heliogen, HSDB 4303, Monochloramine T, Tosylchloramide sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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